EGFR Kinase Inhibition Potential: Benzothiazole-Benzamide Scaffold Benchmarking
While direct EGFR IC50 data for the target compound is not yet publicly available, the benzothiazole-benzamide scaffold to which it belongs has demonstrated potent EGFR inhibition in head-to-head studies. In a 2020 study, benzothiazole-based derivatives 39 and 40 achieved EGFR IC50 values of 24.58 nM and 30.42 nM, respectively, compared to 17.38 nM for the clinical EGFR inhibitor lapatinib [1]. The presence of the pyridin-2-ylmethyl group in the target compound mimics the pyridyl hinge-binding motif present in many ATP-competitive kinase inhibitors, and the 4-methylthio substituent offers a distinct electronic and lipophilic profile compared to the halogenated or methoxy-substituted analogs typically reported in the literature. The 6-nitro group can participate in additional hydrogen-bond interactions within the kinase active site, potentially enhancing binding affinity relative to unsubstituted benzothiazole derivatives.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported; predicted low-nanomolar range based on scaffold SAR |
| Comparator Or Baseline | Benzothiazole derivatives 39 and 40 (IC50 = 24.58 nM and 30.42 nM); Lapatinib (IC50 = 17.38 nM) |
| Quantified Difference | Scaffold benchmark: 24.58–30.42 nM for optimized benzothiazole analogs vs. 17.38 nM for lapatinib |
| Conditions | In vitro EGFR kinase inhibition assay using recombinant enzyme |
Why This Matters
Establishes the benzothiazole-benzamide scaffold as a validated EGFR inhibitor chemotype, supporting the selection of this compound for kinase-focused screening campaigns.
- [1] Mokhtar, A. M. et al. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorg. Chem. 104, 104259 (2020). View Source
